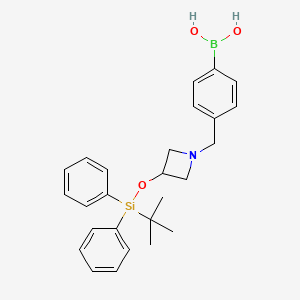
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azetidine ring and a tert-butyldiphenylsilyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and material science.
Preparation Methods
The synthesis of (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an alkyl halide under basic conditions.
Introduction of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced via a silylation reaction using tert-butyldiphenylsilyl chloride and a base such as triethylamine.
Attachment of the Boronic Acid Group:
Chemical Reactions Analysis
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride.
Hydrolysis: The boronic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.
Scientific Research Applications
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural features.
Biological Research: It is used in the design of boron-containing drugs and bioactive molecules, as boronic acids can interact with biological targets such as enzymes and receptors.
Analytical Chemistry: The compound is utilized in the development of sensors and analytical tools for detecting and quantifying various analytes, including sugars and amino acids.
Mechanism of Action
The mechanism of action of (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups on biological molecules, forming boronate esters. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Pinacolborane: Another boronic acid derivative with different reactivity and applications, often used in hydroboration reactions.
BODIPY-Boronic Acid: A boronic acid derivative with fluorescent properties, used in imaging and sensing applications.
The unique combination of functional groups in (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid imparts distinct chemical properties, making it valuable for a wide range of applications in synthetic chemistry, material science, and biological research.
Properties
Molecular Formula |
C26H32BNO3Si |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
[4-[[3-[tert-butyl(diphenyl)silyl]oxyazetidin-1-yl]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H32BNO3Si/c1-26(2,3)32(24-10-6-4-7-11-24,25-12-8-5-9-13-25)31-23-19-28(20-23)18-21-14-16-22(17-15-21)27(29)30/h4-17,23,29-30H,18-20H2,1-3H3 |
InChI Key |
UGZOFWXPKIJSRH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CC(C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


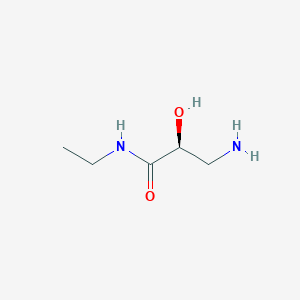
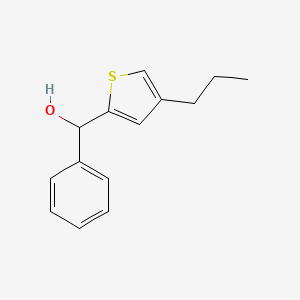

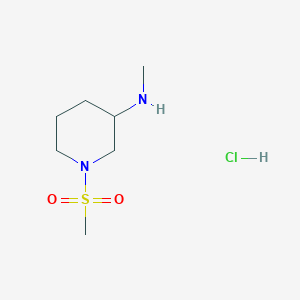
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)
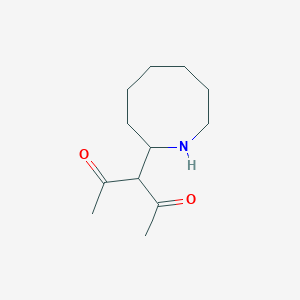
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
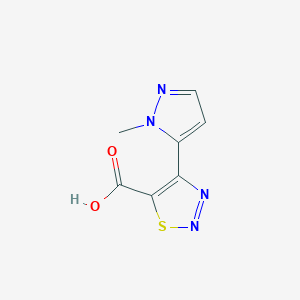
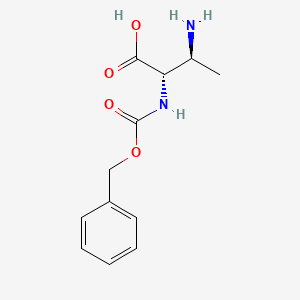
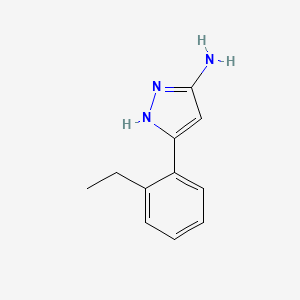


amine](/img/structure/B13087042.png)

